molecular formula C9H8O4 B565772 3,4,5-Trihydroxycinnamic Aldehyde CAS No. 951309-35-6

3,4,5-Trihydroxycinnamic Aldehyde

Cat. No.: B565772
CAS No.: 951309-35-6
M. Wt: 180.159
InChI Key: CKEGBXUKXJTCET-OWOJBTEDSA-N
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Description

3,4,5-Trihydroxycinnamic Aldehyde (hypothetical IUPAC name: 3-(3,4,5-trihydroxyphenyl)-2-propenal) is a phenolic aldehyde derivative of cinnamic acid, characterized by a benzene ring with three hydroxyl groups (-OH) at positions 3, 4, and 5, and an aldehyde (-CHO) functional group attached via a propenal chain. Based on these analogs, 3,4,5-trihydroxycinnamic aldehyde is hypothesized to exhibit antioxidant and anti-inflammatory activities due to its phenolic hydroxyl groups and aldehyde functionality.

Properties

CAS No.

951309-35-6

Molecular Formula

C9H8O4

Molecular Weight

180.159

IUPAC Name

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal

InChI

InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+

InChI Key

CKEGBXUKXJTCET-OWOJBTEDSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C=CC=O

Synonyms

3-(3,4,5-Trihydroxyphenyl)-2-propenal; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxycinnamic Aldehyde can be achieved through various methods. One common approach involves the biocatalytic reaction of p-hydroxyphenylacetate hydroxylase with CMA as a substrate . Another method includes the α-oxidation of 3,4,5-trihydroxycinnamic acid to produce the aldehyde .

Industrial Production Methods

Industrial production of 3,4,5-Trihydroxycinnamic Aldehyde often involves green and sustainable biocatalytic processes. These methods utilize enzymes to catalyze the reaction, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxycinnamic Aldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.

Major Products Formed

The major products formed from these reactions include 3,4,5-trihydroxycinnamic acid, 3,4,5-trihydroxybenzyl alcohol, and various halogenated derivatives .

Scientific Research Applications

3,4,5-Trihydroxycinnamic Aldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory effects

    Industry: The compound is used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxycinnamic Aldehyde involves its interaction with various molecular targets and pathways. It inhibits the expression of matrix metalloproteinase 9 and reduces the inflammatory response by increasing SIRT1 expression . The compound also induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares key structural and functional features of 3,4,5-trihydroxycinnamic aldehyde with related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
3,4,5-Trihydroxycinnamic Aldehyde Not available C₉H₈O₄ 3× -OH, -CHO, propenal chain Benzene ring with 3,4,5-OH; aldehyde
3,4,5-Trihydroxycinnamic Acid Not provided C₉H₈O₅ 3× -OH, -COOH, propenoic chain Benzene ring with 3,4,5-OH; carboxylic acid
Caffeic Acid 331-39-5 C₉H₈O₄ 2× -OH, -COOH, propenoic chain Benzene ring with 3,4-OH; carboxylic acid
3,4,5-Trihydroxybenzaldehyde (Gallic Aldehyde) 13677-79-7 C₇H₆O₄ 3× -OH, -CHO Benzene ring with 3,4,5-OH; aldehyde
α-Methyl Cinnamic Aldehyde 101-39-3 C₁₀H₁₀O -CHO, -CH₃, propenal chain Benzene ring with methyl substitution

Key Observations :

  • The aldehyde group in 3,4,5-trihydroxycinnamic aldehyde distinguishes it from carboxylic acid derivatives like caffeic acid and THC.
  • Compared to gallic aldehyde (3,4,5-trihydroxybenzaldehyde), 3,4,5-trihydroxycinnamic aldehyde has an extended propenal chain, which may enhance conjugation and stabilize free radicals .
Anti-Inflammatory Activity
  • 3,4,5-Trihydroxycinnamic Acid (THC) : Reduces NF-κB activation and suppresses pro-inflammatory cytokines (TNF-α, IL-1β) in microglial cells .
  • Caffeic Acid : Demonstrates anti-inflammatory effects via COX-2 inhibition and antioxidant pathways .
  • Hypothesized Activity of 3,4,5-Trihydroxycinnamic Aldehyde : The aldehyde group may modify bioavailability or target specificity compared to carboxylic acid analogs.
Antioxidant Capacity
  • Gallic Aldehyde : Exhibits strong antioxidant activity due to three hydroxyl groups, which donate hydrogen atoms to neutralize free radicals .
  • Caffeic Acid : Acts as a radical scavenger, with lower potency than gallic derivatives due to fewer hydroxyl groups .

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